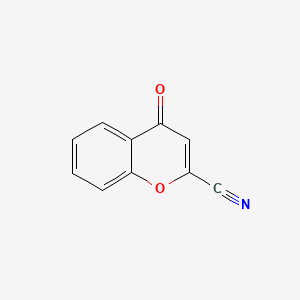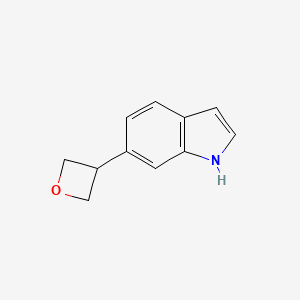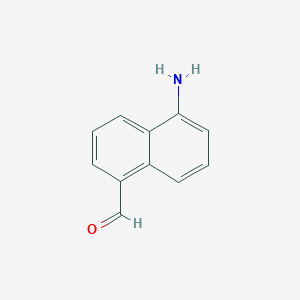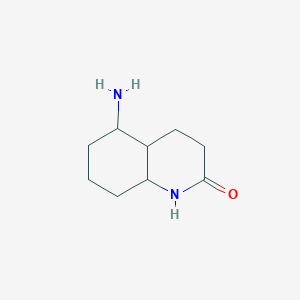
5-Aminooctahydroquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminooctahydroquinolin-2(1H)-one is a heterocyclic organic compound that features a quinoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminooctahydroquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of quinoline derivatives followed by amination. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon, and subsequent amination using ammonia or amine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the consistency of the final product .
化学反应分析
Types of Reactions
5-Aminooctahydroquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .
科学研究应用
5-Aminooctahydroquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, including polymers and catalysts.
作用机制
The mechanism of action of 5-Aminooctahydroquinolin-2(1H)-one involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the functional groups present on the compound .
相似化合物的比较
Similar Compounds
8-Aminoquinoline: Another quinoline derivative with similar structural features but different functional groups.
Tetrahydroquinoline: A more saturated version of quinoline with different reactivity and applications.
Uniqueness
5-Aminooctahydroquinolin-2(1H)-one is unique due to its specific combination of an amino group and a partially saturated quinoline ring, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
属性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC 名称 |
5-amino-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C9H16N2O/c10-7-2-1-3-8-6(7)4-5-9(12)11-8/h6-8H,1-5,10H2,(H,11,12) |
InChI 键 |
JREXCPONFPXSTI-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C2CCC(=O)NC2C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5,8-Diazaspiro[3.5]nonan-7-one hydrochloride](/img/structure/B15071559.png)
![2-(Aziridin-1-ylmethyl)-1H-benzo[d]imidazole](/img/structure/B15071566.png)
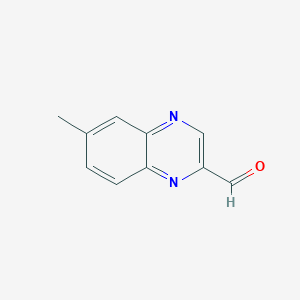
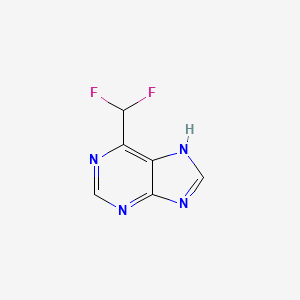

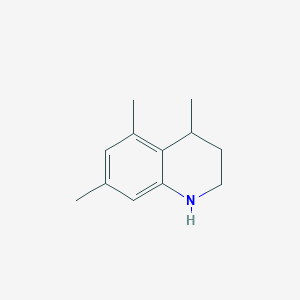

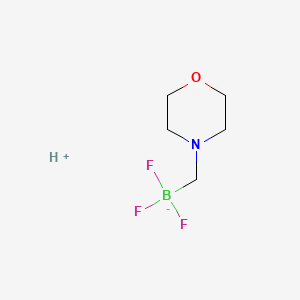

![3-Chloropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B15071622.png)
